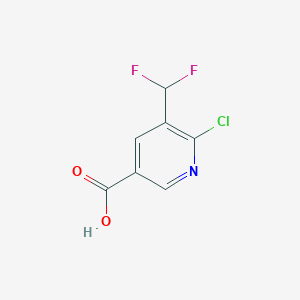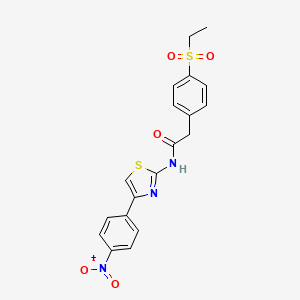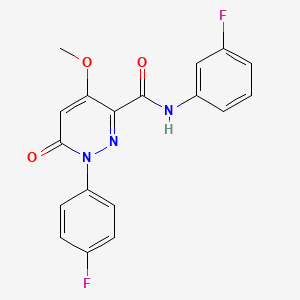amine CAS No. 1841111-56-5](/img/structure/B2898141.png)
[(2s)-2-Aminobutyl](ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2s)-2-Aminobutyl](ethyl)amine is an organic compound belonging to the class of diamines It is characterized by the presence of two amino groups attached to a butane backbone, with an ethyl group substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(2s)-2-Aminobutyl](ethyl)amine typically involves the reaction of butane-1,2-diamine with ethylating agents under controlled conditions. One common method is the reductive amination of butane-1,2-diamine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of butane-1,2-diamine with ethylamine over a suitable catalyst, such as palladium on carbon, is another method employed in large-scale production.
化学反応の分析
Types of Reactions: [(2s)-2-Aminobutyl](ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the butane backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Production of primary amines.
Substitution: Introduction of halogenated derivatives or other functional groups.
科学的研究の応用
[(2s)-2-Aminobutyl](ethyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a curing agent in epoxy resins.
作用機序
The mechanism of action of [(2s)-2-Aminobutyl](ethyl)amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
類似化合物との比較
(2S)-1-N-Methylbutane-1,2-diamine: Similar structure with a methyl group instead of an ethyl group.
(2S)-1-N-Propylbutane-1,2-diamine: Contains a propyl group on the nitrogen atom.
(2S)-1-N-Isopropylbutane-1,2-diamine: Features an isopropyl group on the nitrogen atom.
Uniqueness: [(2s)-2-Aminobutyl](ethyl)amine is unique due to its specific ethyl substituent, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(2S)-1-N-ethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSQCMZLXWAQBY-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-4-pyrazol-1-ylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2898063.png)
![1-[(3-chlorophenyl)methyl]-N-{[(2-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2898064.png)
![4-fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2898065.png)

![N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2898068.png)

![[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2898071.png)
![(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide](/img/structure/B2898072.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2898074.png)
![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)

![(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)
![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide](/img/structure/B2898081.png)
